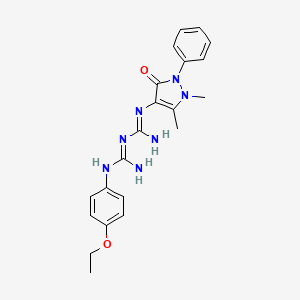![molecular formula C18H21N3O2S B5874554 N-({[4-(dimethylamino)phenyl]amino}carbonothioyl)-4-ethoxybenzamide](/img/structure/B5874554.png)
N-({[4-(dimethylamino)phenyl]amino}carbonothioyl)-4-ethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-({[4-(dimethylamino)phenyl]amino}carbonothioyl)-4-ethoxybenzamide, also known as D740, is a small molecule inhibitor that has gained significant attention in scientific research due to its potential therapeutic applications. D740 belongs to the class of carbonic anhydrase inhibitors, which are known to have a wide range of biological activities.
Mecanismo De Acción
The mechanism of action of N-({[4-(dimethylamino)phenyl]amino}carbonothioyl)-4-ethoxybenzamide involves the inhibition of carbonic anhydrase IX, which is a zinc-containing enzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons. Carbonic anhydrase IX is overexpressed in many types of cancer cells and is involved in the regulation of pH in the tumor microenvironment. Inhibition of carbonic anhydrase IX by N-({[4-(dimethylamino)phenyl]amino}carbonothioyl)-4-ethoxybenzamide leads to a decrease in the pH of the tumor microenvironment, which can enhance the effectiveness of chemotherapy and radiation therapy.
Biochemical and Physiological Effects:
N-({[4-(dimethylamino)phenyl]amino}carbonothioyl)-4-ethoxybenzamide has been shown to have a wide range of biochemical and physiological effects. In addition to its inhibition of carbonic anhydrase IX, N-({[4-(dimethylamino)phenyl]amino}carbonothioyl)-4-ethoxybenzamide has been shown to have anti-inflammatory and anti-angiogenic properties. It has also been shown to inhibit the growth of cancer cells and induce apoptosis. N-({[4-(dimethylamino)phenyl]amino}carbonothioyl)-4-ethoxybenzamide has been shown to be well-tolerated in animal studies, with no significant adverse effects observed.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-({[4-(dimethylamino)phenyl]amino}carbonothioyl)-4-ethoxybenzamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been shown to be effective in inhibiting the activity of carbonic anhydrase IX, making it a useful tool for studying the role of this enzyme in cancer and other diseases. However, N-({[4-(dimethylamino)phenyl]amino}carbonothioyl)-4-ethoxybenzamide has some limitations for lab experiments. It has a relatively short half-life, which can limit its effectiveness in vivo. It also has low solubility in aqueous solutions, which can limit its use in certain experimental settings.
Direcciones Futuras
There are several future directions for research on N-({[4-(dimethylamino)phenyl]amino}carbonothioyl)-4-ethoxybenzamide. One area of research is to optimize the synthesis method and improve the yield and purity of the compound. Another area of research is to investigate the potential therapeutic applications of N-({[4-(dimethylamino)phenyl]amino}carbonothioyl)-4-ethoxybenzamide in various diseases, such as cancer, inflammation, and angiogenesis-related diseases. Further studies are needed to determine the optimal dosage and administration route for N-({[4-(dimethylamino)phenyl]amino}carbonothioyl)-4-ethoxybenzamide, as well as its safety and toxicity profile. In addition, the development of analogs of N-({[4-(dimethylamino)phenyl]amino}carbonothioyl)-4-ethoxybenzamide with improved pharmacokinetic properties and efficacy is an area of active research.
Métodos De Síntesis
The synthesis of N-({[4-(dimethylamino)phenyl]amino}carbonothioyl)-4-ethoxybenzamide involves the reaction of 4-ethoxybenzoyl chloride with N-(4-aminophenyl)thiourea in the presence of triethylamine. The resulting product is then reacted with dimethylamine to obtain the final compound, N-({[4-(dimethylamino)phenyl]amino}carbonothioyl)-4-ethoxybenzamide. The synthesis method of N-({[4-(dimethylamino)phenyl]amino}carbonothioyl)-4-ethoxybenzamide has been optimized to increase the yield and purity of the compound, making it suitable for scientific research applications.
Aplicaciones Científicas De Investigación
N-({[4-(dimethylamino)phenyl]amino}carbonothioyl)-4-ethoxybenzamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of carbonic anhydrase IX, which is overexpressed in many types of cancer cells. This inhibition leads to a decrease in the pH of the tumor microenvironment, which can enhance the effectiveness of chemotherapy and radiation therapy. N-({[4-(dimethylamino)phenyl]amino}carbonothioyl)-4-ethoxybenzamide has also been shown to have anti-inflammatory and anti-angiogenic properties, which make it a potential candidate for the treatment of various inflammatory and angiogenesis-related diseases.
Propiedades
IUPAC Name |
N-[[4-(dimethylamino)phenyl]carbamothioyl]-4-ethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2S/c1-4-23-16-11-5-13(6-12-16)17(22)20-18(24)19-14-7-9-15(10-8-14)21(2)3/h5-12H,4H2,1-3H3,(H2,19,20,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVEQSCNEZQKOCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(1-benzoyl-4-piperidinyl)methyl]benzamide](/img/structure/B5874478.png)

![2-methoxy-4-(2-{[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetyl}carbonohydrazonoyl)phenyl 2-bromobenzoate](/img/structure/B5874502.png)

![N-[3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]-2-phenylacetamide](/img/structure/B5874514.png)


![isobutyl {5-[(4-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}carbamate](/img/structure/B5874536.png)



![2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(5-phenyl-6H-1,3,4-thiadiazin-2-yl)acetamide](/img/structure/B5874545.png)